
Antifungal agent 78
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 78, also known as compound 25am, is a potent antifungal compound that has shown significant activity against Fusarium graminearum with an EC50 of 13.46 μM . This compound is part of a broader class of antifungal agents that are being developed to combat fungal infections, which have become a major public health concern due to increasing resistance to existing treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 78 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antifungal activity. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the sourcing of raw materials, waste management, and adherence to regulatory standards for pharmaceutical production.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 78 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Antifungal agent 78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic methods for antifungal agents.
Biology: Investigated for its effects on fungal cell biology, including its impact on cell wall synthesis and integrity.
Medicine: Explored as a potential treatment for fungal infections, particularly those caused by resistant strains.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mécanisme D'action
The mechanism of action of Antifungal agent 78 involves the inhibition of key enzymes involved in fungal cell wall synthesis. Specifically, it targets the enzyme glucan synthase, which is responsible for the production of beta-(1,3)-d-glucan, an essential component of the fungal cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Micafungin: Another echinocandin antifungal agent that inhibits glucan synthase.
Anidulafungin: Similar to Micafungin, it also targets glucan synthase and disrupts fungal cell wall synthesis.
Caspofungin: Another echinocandin with a similar mechanism of action.
Uniqueness
Antifungal agent 78 is unique in its specific structural modifications that enhance its potency against Fusarium graminearum. Its EC50 value of 13.46 μM indicates a high level of activity, making it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C18H12F2N2O2 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C18H12F2N2O2/c19-12-6-7-14(20)13(8-12)17-22-16(10-23-17)18-21-15(9-24-18)11-4-2-1-3-5-11/h1-8,10,15H,9H2/t15-/m1/s1 |
Clé InChI |
ALNHRURERPZLOR-OAHLLOKOSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
SMILES canonique |
C1C(N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


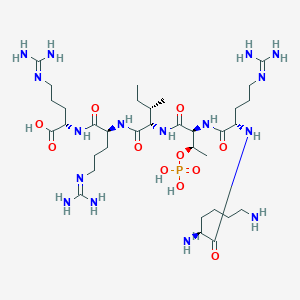
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
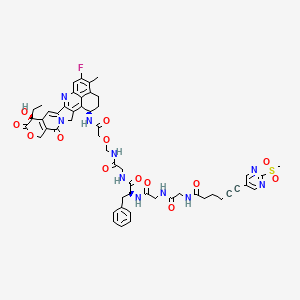

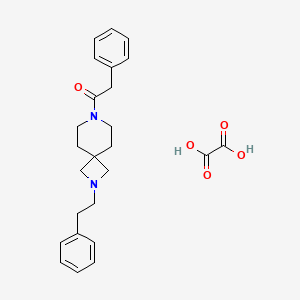
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

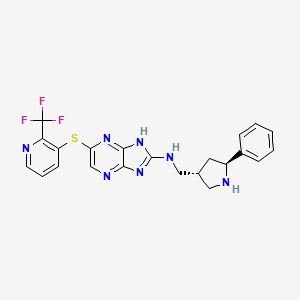
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
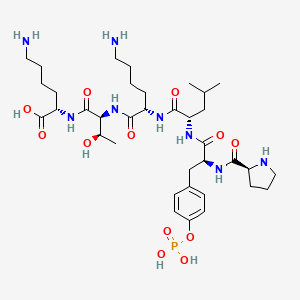
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

